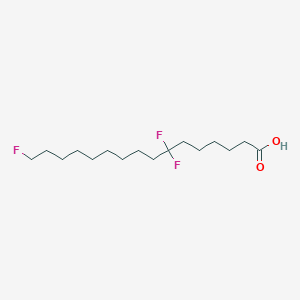

7,7,16-Trifluorohexadecanoic acid

Descripción

7,7,16-Trifluorohexadecanoic acid (C₁₆H₂₉F₃O₂) is a fluorinated derivative of palmitic acid (hexadecanoic acid), modified by the substitution of three fluorine atoms: two as a gem-difluoro group at the C-7 position and one at the terminal C-16 position (omega position) . This structural modification aims to enhance metabolic stability, particularly by blocking β-oxidation—a key pathway for fatty acid catabolism—while retaining utility in medical imaging via fluorine-18 (¹⁸F) radiolabeling .

The compound is synthesized through a convergent approach involving halofluorination and alkylation of intermediates derived from 9-decenal, followed by fluoride ion displacement of a trifluoromethanesulfonate group . Its development is driven by applications in positron emission tomography (PET) imaging to study myocardial metabolism .

Propiedades

Número CAS |

127947-16-4 |

|---|---|

Fórmula molecular |

C16H29F3O2 |

Peso molecular |

310.39 g/mol |

Nombre IUPAC |

7,7,16-trifluorohexadecanoic acid |

InChI |

InChI=1S/C16H29F3O2/c17-14-10-5-3-1-2-4-8-12-16(18,19)13-9-6-7-11-15(20)21/h1-14H2,(H,20,21) |

Clave InChI |

FBKIDJHQJKMPOC-UHFFFAOYSA-N |

SMILES |

C(CCCCC(CCCCCC(=O)O)(F)F)CCCCF |

SMILES canónico |

C(CCCCC(CCCCCC(=O)O)(F)F)CCCCF |

Otros números CAS |

127947-16-4 |

Sinónimos |

7,7,16-trifluorohexadecanoic acid 7,7,16-trifluorohexadecanoic acid, 18F-labeled in position 16 7,7,16-trifluoropalmitic acid |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Metabolic Features

The table below compares 7,7,16-trifluorohexadecanoic acid (II) with its closest analogs:

Key Findings from Comparative Studies

Metabolic Stability :

- The gem-difluoro groups at C-6 (I) or C-7 (II) effectively hinder β-oxidation, as shown in rat studies . However, the terminal fluorine at C-16 undergoes ω-oxidation, releasing fluoride ions and leading to bone accumulation—a limitation for imaging .

- Both I and II exhibit reduced myocardial uptake (~30% of palmitic acid) due to altered lipophilicity and steric effects from fluorine substitution .

Tissue Distribution :

- 16-Fluoropalmitic acid (III) shows higher initial heart uptake (65%) but rapid clearance, while I and II have lower uptake but slower clearance, suggesting partial metabolic resistance .

- Bone uptake of ¹⁸F-labeled I and II is significant (~15–20% of administered dose at 60 min), indicating metabolic defluorination .

Synthetic Efficiency :

- Radiochemical yields for ¹⁸F-labeled I and II range from 3–34% (decay-corrected), with synthesis completed in 90 minutes—a critical factor for clinical use given ¹⁸F’s short half-life (110 min) .

Comparison with Other Fluorinated Fatty Acids

- Long-Chain Perfluoroalkyl Acids (PFAAs): Compounds like tricosafluorododecanoic acid (C₁₂F₂₃COOH) and pentacosafluorotridecanoic acid (C₁₃F₂₅COOH) are environmentally persistent and toxic, unlike I and II, which are designed for medical use .

- 4,4,16-Trifluorohexadecanoic Acid: Substitution at C-4 (vs. C-7 in II) may alter membrane permeability but lacks comparative biodistribution data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.